(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the conditions under which they occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Chemical Synthesis and Derivative Development
Research in the field of heterocyclic chemistry has led to the synthesis of various thiazole derivatives due to their interesting chemical properties and potential applications. For example, the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives involves acylation to yield 2-acetyl(arylsulfonyl)amino derivatives, which can then undergo further chemical transformations to produce esters and other derivatives. These chemical pathways illustrate the utility of thiazole derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Dovlatyan et al., 2004).
Heterocyclic Core Development
The development of heterocyclic cores is a critical area of research, particularly for natural product synthesis and medicinal chemistry. The oxidative routes to benzothiazole cores of natural products demonstrate the importance of such structures in synthesizing biologically active compounds. One example includes the preparation of methyl 6-(2-acetylaminoethyl)-4-hydroxy-benzothiazole-2-carboxylate, a core structure found in natural products like violatinctamine. This highlights the relevance of thiazole derivatives in mimicking and synthesizing natural product structures with potential therapeutic benefits (Blunt et al., 2015).
Catalysis and Reaction Mechanisms
Thiazole derivatives are also explored in the context of catalysis, where their unique chemical properties can facilitate various organic reactions. For instance, the study of N-heterocyclic carbene (NHC) catalysts, which can include thiazole structures, showcases their efficiency in transesterification and acylation reactions. This research not only expands the understanding of reaction mechanisms involving thiazole derivatives but also opens up new pathways for synthesizing esters and other important organic compounds, which can have wide-ranging applications in chemical synthesis, drug development, and beyond (Grasa et al., 2003).
Antioxidant Capacity Assays
In the realm of analytical chemistry and biochemistry, thiazole derivatives are employed in assays to measure antioxidant capacities. The ABTS/PP decolorization assay, for instance, uses thiazole-based radicals to evaluate the antioxidant potential of various compounds. This application underscores the versatility of thiazole derivatives not just as reactive molecules in synthesis but also as tools in analytical methodologies, contributing to research in oxidative stress, disease mechanisms, and the potential therapeutic effects of antioxidants (Ilyasov et al., 2020).
Mechanism of Action
Benzothiazoles
Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer effects .
Sulfonyl groups
The sulfonyl group (R-SO2-R’) is a functional group that is often involved in binding to proteins and enzymes, potentially altering their function .
Imine groups
The imine group (R1R2C=NR3) is a functional group that can participate in various chemical reactions, including hydrolysis, reduction, and addition reactions .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action, which are currently unknown. Given the biological activities associated with benzothiazoles, it might have antimicrobial, antifungal, or anticancer effects .
Future Directions
Properties
IUPAC Name |
ethyl 2-(2-benzylsulfonylacetyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-3-27-19(24)15-9-10-16-17(11-15)28-20(22(16)2)21-18(23)13-29(25,26)12-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLHOVZXJLJRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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